

# Application Note and Protocol: Measuring the EC50 of PKUMDL-WQ-2101

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## Compound of Interest

Compound Name: PKUMDL-WQ-2101

Cat. No.: B6010760

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## Introduction

**PKUMDL-WQ-2101** is a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway.[1][2][3][4] PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in de novo serine synthesis.[5] Elevated PHGDH expression and subsequent increased serine biosynthesis have been identified as key metabolic features supporting the proliferation of certain cancer types.[5][6][7] **PKUMDL-WQ-2101** has demonstrated anti-tumor activity by inhibiting PHGDH, thereby disrupting serine metabolism in cancer cells.[1][2][3]

The half-maximal effective concentration (EC50) is a critical parameter for characterizing the potency of a compound in a cell-based assay. It represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. Determining the EC50 of **PKUMDL-WQ-2101** is essential for understanding its cellular activity, comparing its potency across different cell lines, and guiding further preclinical and clinical development.

This document provides a detailed protocol for measuring the EC50 of **PKUMDL-WQ-2101** in a relevant cancer cell line using a cell viability assay.

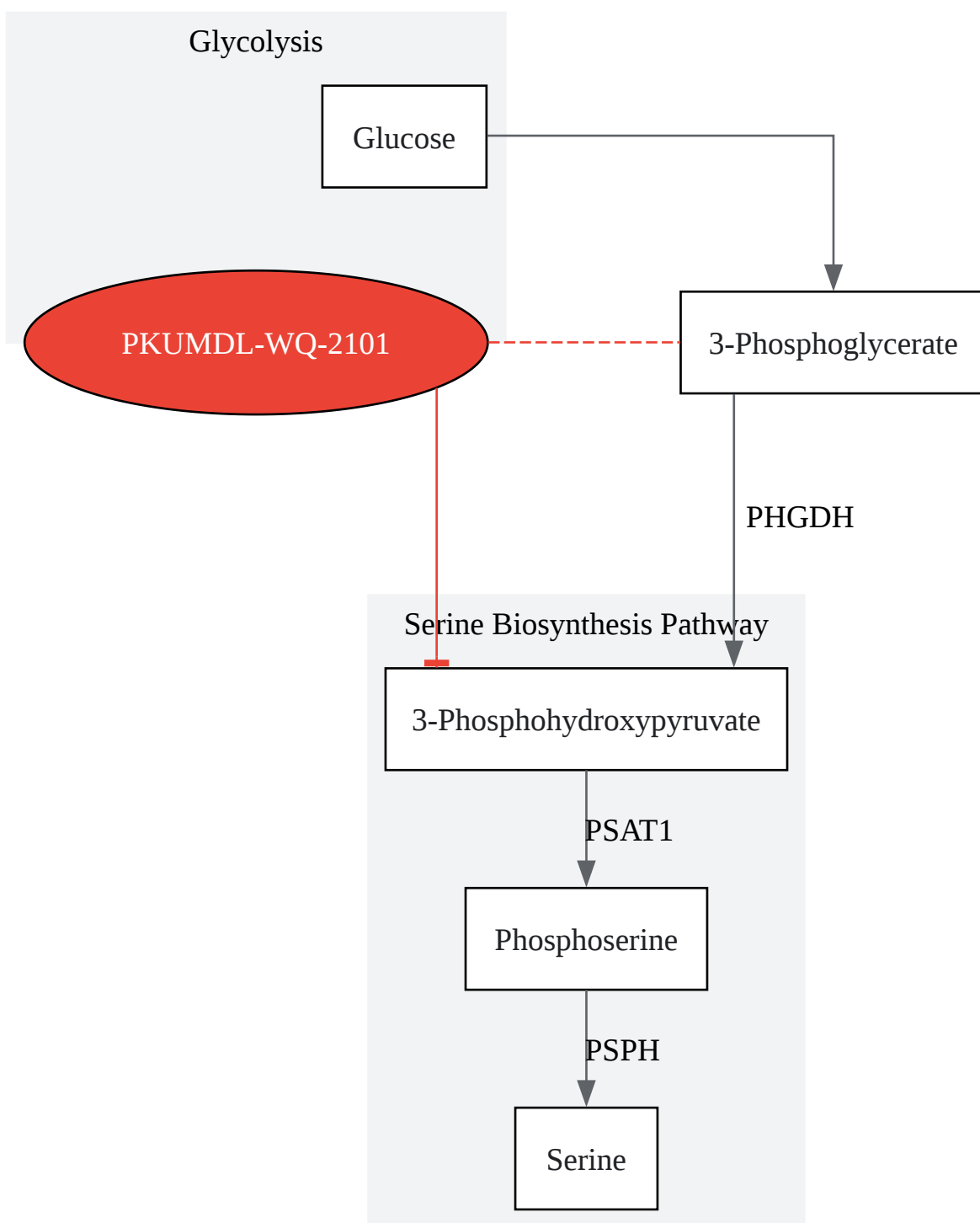
## Data Presentation

Table 1: Reported EC50 and IC50 Values for **PKUMDL-WQ-2101**

Parameter	Value (μM)	Target/Cell Line	Reference
IC50	34.8	PHGDH (enzyme)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a>
EC50	7.70	MDA-MB-468 (breast cancer cell line)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a>
EC50	10.8	HCC70 (breast cancer cell line)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a>

## Signaling Pathway

The following diagram illustrates the serine biosynthesis pathway and the point of inhibition by **PKUMDL-WQ-2101**.



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Caption: Inhibition of PHGDH by **PKUMDL-WQ-2101** in the serine biosynthesis pathway.

## Experimental Protocols

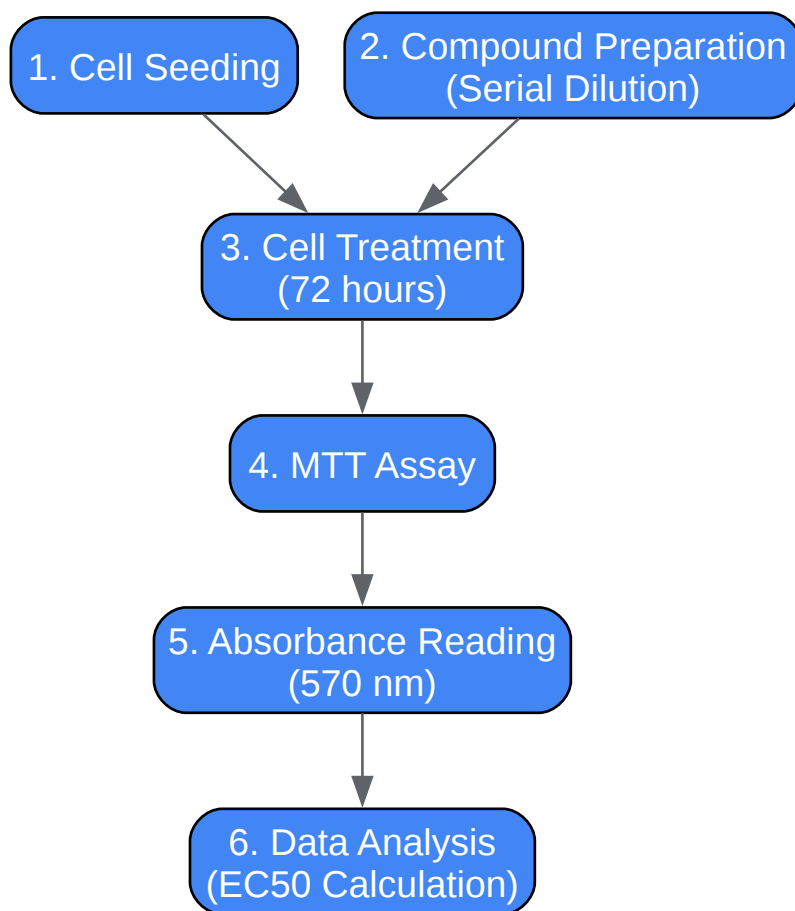
## Protocol: Determination of EC50 of PKUMDL-WQ-2101 using a Cell Viability Assay (MTT Assay)

This protocol describes the measurement of the EC50 of **PKUMDL-WQ-2101** in the PHGDH-amplified breast cancer cell line MDA-MB-468.

### 1. Materials

- Cell Line: MDA-MB-468 (or another suitable PHGDH-amplified cancer cell line)
- Compound: **PKUMDL-WQ-2101** (solubilized in DMSO to a stock concentration of 10-100 mM)
- Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Reagents:
  - Trypsin-EDTA (0.25%)
  - Phosphate Buffered Saline (PBS), pH 7.4
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - DMSO (cell culture grade)
- Equipment:
  - 96-well flat-bottom cell culture plates
  - Humidified incubator (37°C, 5% CO<sub>2</sub>)
  - Microplate reader capable of measuring absorbance at 570 nm
  - Multichannel pipette
  - Hemocytometer or automated cell counter

## 2. Experimental Workflow



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Caption: Workflow for determining the EC<sub>50</sub> of **PKUMDL-WQ-2101**.

## 3. Step-by-Step Procedure

### Day 1: Cell Seeding

- Culture MDA-MB-468 cells in a T-75 flask until they reach 70-80% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

- Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of medium.
- Incubate the plate overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub> to allow for cell attachment.

#### Day 2: Compound Treatment

- Prepare a serial dilution of **PKUMDL-WQ-2101** in culture medium. A suggested starting concentration range is from 0.1  $\mu$ M to 100  $\mu$ M. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
- Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **PKUMDL-WQ-2101**. Include wells with medium and DMSO only as a vehicle control.
- Incubate the plate for 72 hours at 37°C with 5% CO<sub>2</sub>.

#### Day 5: MTT Assay and Data Collection

- After the 72-hour incubation, add 20  $\mu$ L of MTT solution (5 mg/mL) to each well.
- Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

#### 4. Data Analysis

- Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
- Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
  - % Viability = (Absorbance of treated well / Absorbance of vehicle control well) \* 100
- Plot the percentage of cell viability against the logarithm of the **PKUMDL-WQ-2101** concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a variable slope to determine the EC50 value. This can be performed using software such as GraphPad Prism, R, or Python.

## Conclusion

This application note provides a comprehensive protocol for determining the EC50 of **PKUMDL-WQ-2101**. Accurate and reproducible EC50 measurements are fundamental for the continued investigation and development of this promising anti-cancer agent. The provided methodologies and data will aid researchers in evaluating the potency of **PKUMDL-WQ-2101** and its analogs in relevant cellular contexts.

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